![molecular formula C25H38ClNO2 B2412702 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1215673-03-2](/img/structure/B2412702.png)
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C25H38ClNO2 and its molecular weight is 420.03. The purity is usually 95%.
BenchChem offers high-quality 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride' involves the protection of the hydroxyl group of 3-(4-benzylpiperidin-1-yl)propan-2-ol, followed by the coupling of the protected alcohol with 1-adamantanol. The final step involves the deprotection of the hydroxyl group to obtain the target compound.
Starting Materials
3-(4-benzylpiperidin-1-yl)propan-2-ol, 1-adamantanol, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Chloroform, Triethylamine, N,N-Dimethylformamide, N,N-Dimethylacetamide, Pyridine, Acetic anhydride, Sodium bicarbonate, Sodium sulfate
Reaction
Protection of the hydroxyl group of 3-(4-benzylpiperidin-1-yl)propan-2-ol using acetic anhydride and pyridine to obtain the corresponding acetate ester., Coupling of the protected alcohol with 1-adamantanol using triethylamine and N,N-dimethylformamide as the solvent to obtain the protected target compound., Deprotection of the hydroxyl group using hydrochloric acid in methanol to obtain the final product as a hydrochloride salt., Purification of the product using diethyl ether and chloroform, followed by drying over sodium sulfate.
properties
IUPAC Name |
1-(1-adamantyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO2.ClH/c27-24(18-28-25-14-21-11-22(15-25)13-23(12-21)16-25)17-26-8-6-20(7-9-26)10-19-4-2-1-3-5-19;/h1-5,20-24,27H,6-18H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEMWMIROKATPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.